2-(2-thienyl)-2,3-dihydro-1,3-benzoxazole
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Overview
Description
2-(2-thienyl)-2,3-dihydro-1,3-benzoxazole is an organic compound that belongs to the class of heterocyclic compounds It consists of a benzoxazole ring fused with a dihydrothienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-thienyl)-2,3-dihydro-1,3-benzoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminothiophenol with 2-bromoacetophenone in the presence of a base, such as potassium carbonate, in a polar solvent like dimethylformamide (DMF). The reaction mixture is heated to promote cyclization, resulting in the formation of the desired benzoxazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-thienyl)-2,3-dihydro-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-(2-thienyl)-2,3-dihydro-1,3-benzoxazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and sensors.
Mechanism of Action
The mechanism of action of 2-(2-thienyl)-2,3-dihydro-1,3-benzoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,5-di(2-thienyl)pyrrole: Another heterocyclic compound with similar structural features.
Thiophene derivatives: Compounds containing the thiophene ring, which share some chemical properties with 2-(2-thienyl)-2,3-dihydro-1,3-benzoxazole.
Uniqueness
This compound is unique due to its specific combination of a benzoxazole ring and a thienyl group. This structural arrangement imparts distinct electronic and steric properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-thiophen-2-yl-2,3-dihydro-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NOS/c1-2-5-9-8(4-1)12-11(13-9)10-6-3-7-14-10/h1-7,11-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNBQQQFNUWSAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(O2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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